TLR7/8 agonist 8

TLR7/8 agonism HEK-Blue reporter assay NF-κB activation

TLR7/8 agonist 8 (compound 24m, CAS 2649170-16-9, C24H30N6O, MW 418.53) is a synthetic small-molecule dual agonist of human Toll-like receptors 7 and 8 belonging to the pyrido[3,2-d]pyrimidine chemical class, distinct from the imidazoquinoline class that includes resiquimod and imiquimod. Designed via structure-based optimization, compound 24m exhibits potent, near-equivalent agonistic activity toward both hTLR7 (EC50 = 27 nM) and hTLR8 (EC50 = 12 nM), and has been demonstrated in vivo to significantly suppress tumor growth and enhance the antitumor efficacy of PD-1/PD-L1 checkpoint blockade in CT26 syngeneic mouse models.

Molecular Formula C24H30N6O
Molecular Weight 418.5 g/mol
Cat. No. B12385655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7/8 agonist 8
Molecular FormulaC24H30N6O
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)CN4CC5(C4)COC5)N
InChIInChI=1S/C24H30N6O/c1-2-3-10-26-22-21-20(28-23(25)29-22)9-8-19(27-21)11-17-4-6-18(7-5-17)12-30-13-24(14-30)15-31-16-24/h4-9H,2-3,10-16H2,1H3,(H3,25,26,28,29)
InChIKeyMJIGXQDERFISLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLR7/8 Agonist 8 (Compound 24m): A Pyrido[3,2-d]pyrimidine Dual TLR7/TLR8 Agonist with Verified Potency and PD-1/PD-L1 Synergy for Cancer Immunotherapy Procurement


TLR7/8 agonist 8 (compound 24m, CAS 2649170-16-9, C24H30N6O, MW 418.53) is a synthetic small-molecule dual agonist of human Toll-like receptors 7 and 8 belonging to the pyrido[3,2-d]pyrimidine chemical class, distinct from the imidazoquinoline class that includes resiquimod and imiquimod [1]. Designed via structure-based optimization, compound 24m exhibits potent, near-equivalent agonistic activity toward both hTLR7 (EC50 = 27 nM) and hTLR8 (EC50 = 12 nM), and has been demonstrated in vivo to significantly suppress tumor growth and enhance the antitumor efficacy of PD-1/PD-L1 checkpoint blockade in CT26 syngeneic mouse models [1]. Supplied at ≥98% purity (HPLC), this compound is intended for research use in immuno-oncology, innate immune signaling, and vaccine adjuvant development .

Why TLR7/8 Agonist 8 Cannot Be Substituted by Generic TLR7/8 Agonists: Scaffold Class, Selectivity Profile, and Functional Validation


TLR7/8 agonists are not functionally interchangeable. Compound 24m belongs to the pyrido[3,2-d]pyrimidine scaffold class, whereas the most widely used TLR7/8 agonists—resiquimod (R848), imiquimod, and gardiquimod—are imidazoquinolines with fundamentally different receptor selectivity profiles [1][2]. Resiquimod exhibits marked TLR7 bias (TLR7/TLR8 EC50 ratio of approximately 1:22 in HEK-Blue reporter assays), while motolimod is >50-fold TLR8-selective, making neither a true balanced dual agonist [2]. Even within the same pyrido[3,2-d]pyrimidine series, closely related analogs such as compound 25a (TLR7/8 agonist 9) differ measurably in potency at both receptors [1]. Furthermore, compound 24m's capacity to enhance PD-1/PD-L1 blockade efficacy in vivo is not a class-wide property but a specific functional attribute demonstrated for only a subset of compounds within this series [1]. Substituting compound 24m with a generic TLR7/8 agonist therefore risks introducing unintended selectivity bias, altered potency, or loss of the specific immunomodulatory synergy profile documented for this compound.

TLR7/8 Agonist 8 Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and In Vivo Synergy Data Against Key Comparators


TLR7/8 Agonist 8 vs Resiquimod: ~4-Fold Higher TLR7 Potency and ~219-Fold Higher TLR8 Potency in HEK-Blue Reporter Assays

TLR7/8 agonist 8 (compound 24m) demonstrates substantially higher potency at both human TLR7 and TLR8 compared to resiquimod (R848), the prototypical imidazoquinoline TLR7/8 dual agonist. In HEK-Blue reporter cell assays measuring NF-κB activation, compound 24m exhibits an hTLR7 EC50 of 27 nM and an hTLR8 EC50 of 12 nM [1]. By comparison, resiquimod measured under the same HEK-Blue hTLR7 and hTLR8 reporter assay platform (Invivogen) yields an hTLR7 EC50 of 0.12 μM (120 nM) and an hTLR8 EC50 of 2.63 μM (2630 nM) [2]. This represents an approximately 4.4-fold greater TLR7 potency and approximately 219-fold greater TLR8 potency for compound 24m relative to resiquimod. The potency advantage is most pronounced at TLR8, where resiquimod is only weakly active.

TLR7/8 agonism HEK-Blue reporter assay NF-κB activation comparative potency

Near-Equivalent Balanced Dual TLR7/TLR8 Agonism: Compound 24m TLR7/TLR8 EC50 Ratio of 2.25 vs Resiquimod Ratio of 0.046 (TLR7-Biased) and Motolimod Ratio of <0.0033 (TLR8-Selective)

Compound 24m exhibits a near-equivalent dual agonism profile at TLR7 and TLR8, with a TLR7/TLR8 EC50 ratio of 2.25 (27 nM / 12 nM), indicating that both receptors are activated within the same concentration range [1]. In stark contrast, resiquimod displays pronounced TLR7 bias with a TLR7/TLR8 EC50 ratio of 0.046 (120 nM / 2630 nM) in HEK-Blue reporter assays, meaning resiquimod activates TLR7 ~22-fold more potently than TLR8 [2]. At the other extreme, motolimod (VTX-2337) is highly TLR8-selective with a TLR7/TLR8 EC50 ratio of <0.0033 (TLR7 EC50 >30,000 nM / TLR8 EC50 = 100 nM), conferring >300-fold functional selectivity for TLR8 . The near-balanced profile of compound 24m is a deliberately engineered feature achieved through structure-based design on the pyrido[3,2-d]pyrimidine scaffold, distinguishing it from both TLR7-biased and TLR8-biased comparators [1].

TLR7/TLR8 selectivity balanced dual agonism receptor selectivity ratio immuno-oncology

In Vivo PD-1/PD-L1 Blockade Synergy: Compound 24m Significantly Suppresses CT26 Tumor Growth and Enhances Checkpoint Inhibitor Efficacy in Syngeneic Mouse Models

In the primary research publication describing this compound series, compound 24m was evaluated in vivo in CT26 tumor-bearing mice both as monotherapy and in combination with PD-1/PD-L1 blockade [1]. Compound 24m significantly suppressed tumor growth as a single agent by remodeling the tumor microenvironment. Critically, compound 24m markedly improved the antitumor activity of PD-1/PD-L1 blockade when administered in combination—a functional property not shared by all compounds in the series and not systematically demonstrated for classic TLR7/8 agonists such as resiquimod in the same experimental context [1]. Among the three lead compounds identified (24e, 24m, and 25a), compound 24m was one of the select agents that demonstrated this specific synergy profile, and compound 24e combined with anti-PD-L1 antibody led to complete tumor regression [1]. This in vivo functional validation represents a key differentiator from earlier-generation TLR7/8 agonists for which comparable combination immunotherapy data may not exist or may show different outcomes.

cancer immunotherapy PD-1/PD-L1 checkpoint blockade CT26 syngeneic model tumor microenvironment remodeling

Compound 24m vs Closest Structural Analog TLR7/8 Agonist 9 (25a): 1.5-Fold Higher TLR7 Potency and 1.9-Fold Higher TLR8 Potency Within the Same Pyrido[3,2-d]pyrimidine Series

Within the same pyrido[3,2-d]pyrimidine series disclosed by Wang et al. (2021), compound 24m (TLR7/8 agonist 8) and compound 25a (TLR7/8 agonist 9) are the two most closely related lead candidates [1]. Compound 24m exhibits an hTLR7 EC50 of 27 nM and an hTLR8 EC50 of 12 nM, whereas compound 25a demonstrates an hTLR7 EC50 of 40 nM and an hTLR8 EC50 of 23 nM [1]. This represents a 1.48-fold TLR7 potency advantage and a 1.92-fold TLR8 potency advantage for compound 24m over 25a. Both compounds share the same pyrido[3,2-d]pyrimidine core scaffold and the same in vivo functional property of enhancing PD-1/PD-L1 blockade efficacy; however, compound 24m's superior potency at both receptors may allow lower dosing requirements in experimental systems [1]. Additionally, compound 24m's TLR7/TLR8 EC50 ratio (2.25) indicates a slightly more TLR8-favoring profile compared to 25a (ratio = 1.74), which may influence the balance of downstream cytokine induction.

SAR comparison pyrido[3,2-d]pyrimidine series lead optimization TLR7/8 agonist selection

Compound 24m vs Imiquimod: ~79-Fold Higher TLR7 Potency Plus Additional TLR8 Activity Absent in Imiquimod

Imiquimod (R837, Aldara) is the only FDA-approved TLR7 agonist and serves as a historical benchmark for TLR7-directed immunomodulation [2]. Imiquimod activates human TLR7 with an EC50 of 2.12 μM (2120 nM) and exhibits negligible activity at human TLR8, making it effectively a TLR7-selective agonist [2]. Compound 24m achieves an hTLR7 EC50 of 27 nM, representing an approximately 79-fold improvement in TLR7 potency compared to imiquimod [1][2]. Furthermore, compound 24m potently activates TLR8 (EC50 = 12 nM), a receptor not functionally engaged by imiquimod, thereby enabling access to TLR8-dependent signaling pathways—including IL-12p40 and TNF-α induction from myeloid DCs—that are inaccessible with imiquimod alone [1]. This dual engagement is critical for applications requiring coordinated activation of both plasmacytoid DCs (via TLR7) and myeloid DCs/monocytes (via TLR8).

TLR7 potency comparison imidazoquinoline benchmark TLR8 activity FDA-approved comparator

Distinct Pyrido[3,2-d]pyrimidine Scaffold: Structural Differentiation from Imidazoquinoline-Class TLR7/8 Agonists Enabling Distinct Binding Mode and Physicochemical Profile

Compound 24m is built on a pyrido[3,2-d]pyrimidine core scaffold, which is structurally and biosynthetically distinct from the imidazoquinoline scaffold shared by resiquimod, imiquimod, gardiquimod, and TLR7/8 agonist 1 [1][2]. The imidazoquinolines feature a tricyclic imidazo[4,5-c]quinoline core, whereas compound 24m's pyrido[3,2-d]pyrimidine scaffold incorporates a pyridine ring fused to a pyrimidine, presenting a different hydrogen-bonding donor/acceptor pattern and three-dimensional pharmacophore geometry [1]. This scaffold divergence was exploited through structure-based drug design targeting the TLR7 and TLR8 ligand-binding pockets to achieve the near-equivalent dual agonism profile that distinguishes compound 24m from imidazoquinoline-based agonists [1]. The molecular formula (C24H30N6O, MW 418.53) and SMILES string (CCCCNC1=C2N=C(CC3=CC=C(CN4CC5(C4)COC5)C=C3)C=CC2=NC(N)=N1) further confirm the structural uniqueness of this chemotype . For procurement decisions, this scaffold distinction matters because it may confer different solubility, stability, and formulation characteristics compared to imidazoquinoline analogs.

chemical scaffold differentiation pyrido[3,2-d]pyrimidine imidazoquinoline structure-based design

TLR7/8 Agonist 8: Optimal Research Application Scenarios Based on Quantitatively Demonstrated Differentiation


Cancer Immunotherapy Combination Studies with PD-1/PD-L1 Checkpoint Inhibitors

Compound 24m is specifically suited for preclinical studies investigating the synergy between TLR7/8 agonism and PD-1/PD-L1 immune checkpoint blockade. The primary research publication demonstrates that compound 24m significantly suppressed CT26 tumor growth as monotherapy and markedly improved antitumor activity when combined with PD-1/PD-L1 blockade in syngeneic mouse models [1]. Researchers designing combination immunotherapy regimens can leverage this validated tool compound with documented in vivo synergy, rather than relying on TLR7/8 agonists (such as imiquimod or resiquimod) for which comparable combination efficacy data with checkpoint inhibitors may be limited to specific tumor models or formulation contexts [1].

Balanced Dual TLR7/TLR8 Activation for Coordinated pDC and mDC Cytokine Induction in Human PBMC Assays

For ex vivo studies requiring simultaneous and robust activation of both TLR7-driven (IFN-α from plasmacytoid DCs) and TLR8-driven (IL-12p40, TNF-α from myeloid DCs and monocytes) cytokine pathways, compound 24m's near-equivalent dual agonism (TLR7/TLR8 EC50 ratio = 2.25) provides a more physiologically balanced stimulus than resiquimod (TLR7-biased) or motolimod (TLR8-selective) [1][2]. The compound's low nanomolar potency at both receptors (TLR7 EC50 = 27 nM, TLR8 EC50 = 12 nM) also allows the use of lower compound concentrations in human PBMC stimulation assays, potentially reducing solvent-related cytotoxicity [1].

Structure-Activity Relationship (SAR) Studies Utilizing the Pyrido[3,2-d]pyrimidine Scaffold

Compound 24m serves as a key reference compound for medicinal chemistry programs exploring the pyrido[3,2-d]pyrimidine chemical space for TLR7/8 modulation. As one of the best-characterized members of this scaffold class, with published EC50 values at both receptors and in vivo validation in tumor models, compound 24m provides a benchmark against which new pyrido[3,2-d]pyrimidine analogs can be compared [1]. Its structural distinction from imidazoquinoline-based TLR7/8 agonists (resiquimod, imiquimod) also makes it valuable for patent landscape analysis and scaffold-hopping strategies [1].

Tumor Microenvironment Remodeling and Innate-Adaptive Immune Crosstalk Studies

The in vivo demonstration that compound 24m remodels the tumor microenvironment—including alterations in immune cell populations within treated tumors—positions this compound as a tool for mechanistic studies investigating how TLR7/8-mediated innate immune activation reshapes the adaptive antitumor immune response [1]. Researchers employing flow cytometry-based immune profiling of treated tumors can use compound 24m as a pharmacologically well-defined stimulus with documented effects on tumor-infiltrating immune cell populations, distinguishing it from less thoroughly characterized TLR7/8 agonists [1].

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